molecular formula C20H24F3N3O3S B12245558 N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12245558
M. Wt: 443.5 g/mol
InChI Key: SQRZOSDNNLXFJN-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a trifluoromethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonyl group through a sulfonation reaction. The methoxy group can be added via a methylation reaction. The pyridine ring is then introduced through a coupling reaction, and the trifluoromethyl group is added using a trifluoromethylation reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Catalysts and optimized reaction conditions are often employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H24F3N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C20H24F3N3O3S/c1-25(19-13-16(7-10-24-19)20(21,22)23)14-15-8-11-26(12-9-15)30(27,28)18-6-4-3-5-17(18)29-2/h3-7,10,13,15H,8-9,11-12,14H2,1-2H3

InChI Key

SQRZOSDNNLXFJN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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